molecular formula C13H13NO2 B15068455 Methyl 2-(2-methylquinolin-4-yl)acetate

Methyl 2-(2-methylquinolin-4-yl)acetate

Cat. No.: B15068455
M. Wt: 215.25 g/mol
InChI Key: MSWWDPYIXQXSKI-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylquinolin-4-yl)acetate (CAS 783263-46-7) is a high-purity quinoline-based chemical intermediate designed for advanced research and development applications. Its molecular structure, defined by the formula C13H13NO2 and a molecular weight of 215.25 g/mol, incorporates both a quinoline heterocycle and a reactive ester functional group . This configuration makes it a valuable scaffold for synthetic and medicinal chemistry, particularly in the construction of more complex molecules. The primary research value of this compound lies in its role as a versatile building block. The methyl ester group is amenable to further synthetic manipulation, such as hydrolysis to carboxylic acids or transesterification, while the quinoline core is a privileged structure in medicinal chemistry. Quinoline derivatives are extensively investigated for a wide spectrum of biological activities, including potential antimicrobial, anticancer, and antiplatelet properties . Researchers utilize this specific ester in the synthesis of novel α-aminoester derivatives and other heterocyclic compounds, exploring new chemical space for drug discovery . As a key intermediate, this compound serves in structure-activity relationship (SAR) studies and the development of lead compounds inspired by quinoline-based alkaloids . It is strictly for use in laboratory research purposes. This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-(2-methylquinolin-4-yl)acetate

InChI

InChI=1S/C13H13NO2/c1-9-7-10(8-13(15)16-2)11-5-3-4-6-12(11)14-9/h3-7H,8H2,1-2H3

InChI Key

MSWWDPYIXQXSKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CC(=O)OC

Origin of Product

United States

Spectroscopic and Structural Characterization Studies of Methyl 2 2 Methylquinolin 4 Yl Acetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecular framework.

The ¹H NMR spectrum of Methyl 2-(2-methylquinolin-4-yl)acetate is expected to display distinct signals corresponding to the protons of the quinoline (B57606) ring and the methyl acetate (B1210297) substituent. The aromatic region will feature signals for the five protons on the quinoline nucleus, while the aliphatic region will show singlets for the three distinct methyl and methylene (B1212753) groups.

The protons on the benzene (B151609) portion of the quinoline ring (H5, H6, H7, H8) typically appear as a complex pattern of doublets and triplets between 7.5 and 8.1 ppm. iucr.orgiucr.org Specifically, H5 and H8 are often shifted downfield due to anisotropic effects and typically appear as doublets. H6 and H7 usually resonate as multiplets (triplet-like) in the more shielded part of the aromatic region. iucr.orgiucr.org The H3 proton, being on the pyridine (B92270) ring, is expected to appear as a singlet, significantly influenced by the electronic nature of the substituents at positions 2 and 4.

In the aliphatic region, three singlets are anticipated. The 2-CH₃ group on the quinoline ring would resonate around 2.7-2.8 ppm. iucr.orgiucr.org The methylene protons of the acetate group (-CH₂-) are expected to appear as a singlet around 4.0 ppm, and the methyl ester protons (-OCH₃) would also be a singlet, typically found around 3.7 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H5~8.10d1H
H8~8.05d1H
H7~7.70m1H
H6~7.55m1H
H3~7.35s1H
-CH₂-~4.00s2H
-OCH₃~3.70s3H
2-CH₃~2.75s3H

Predicted values are based on analogous structures and general chemical shift principles.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 13 distinct signals are expected. The spectrum can be divided into the aromatic region, where the ten carbons of the quinoline ring resonate, and the aliphatic/carbonyl region for the acetate and methyl carbons.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing around 170-172 ppm. The carbons of the quinoline ring typically resonate between 118 and 159 ppm. iucr.orgiucr.org The quaternary carbons, such as C2, C4, C4a, and C8a, can be distinguished from protonated carbons using techniques like DEPT-135. C2, being adjacent to the nitrogen and bearing a methyl group, is expected around 158-159 ppm, while C4, attached to the acetate group, would be found around 145-148 ppm. iucr.orgiucr.org

The aliphatic carbons include the 2-CH₃ carbon at approximately 25 ppm, the methylene (-CH₂-) carbon around 40-45 ppm, and the methoxy (B1213986) (-OCH₃) carbon near 52 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
C=O~171.0Quaternary (C)
C2~158.8Quaternary (C)
C8a~148.5Quaternary (C)
C4~146.0Quaternary (C)
C7~129.5Methine (CH)
C5~129.0Methine (CH)
C8~127.5Methine (CH)
C6~126.0Methine (CH)
C4a~124.0Quaternary (C)
C3~119.0Methine (CH)
-OCH₃~52.5Methyl (CH₃)
-CH₂-~43.0Methylene (CH₂)
2-CH₃~25.5Methyl (CH₃)

Predicted values are based on analogous structures and general chemical shift principles.

While 1D NMR provides foundational data, 2D NMR experiments are essential for definitive structural proof. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key correlations would be observed between the adjacent aromatic protons (H5-H6, H6-H7, H7-H8), confirming their positions within the benzene ring. The absence of correlations to H3 would confirm it as an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each protonated carbon in Table 2 by linking it to its corresponding proton signal from Table 1 (e.g., H5 to C5, H3 to C3, the -CH₂- protons to the -CH₂- carbon).

The methylene (-CH₂-) protons to the C4, C3, and C4a carbons of the quinoline ring, confirming the attachment point of the acetate group.

The methylene (-CH₂-) protons to the carbonyl (C=O) carbon.

The methoxy (-OCH₃) protons to the carbonyl (C=O) carbon.

The 2-CH₃ protons to the C2 and C3 carbons, confirming the position of the methyl group.

Dynamic NMR (DNMR) could be employed to investigate the conformational flexibility of this compound. unibas.it The primary point of flexibility is the rotation around the single bond connecting the methylene group to the C4 position of the quinoline ring (C4-CH₂ bond).

At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals. However, steric hindrance between the acetate group and the proton at the C5 position might create a significant energy barrier to free rotation. By conducting variable-temperature NMR experiments, it might be possible to slow this rotation sufficiently to observe decoalescence or broadening of the signals for the methylene protons or nearby quinoline protons. nih.gov Such a study would provide valuable insight into the preferred solution-state conformation and the energy barrier for rotation, which can be crucial for understanding molecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, expected in the range of 1730-1750 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic quinoline ring (above 3000 cm⁻¹) and the aliphatic methyl/methylene groups (below 3000 cm⁻¹). The characteristic C=C and C=N stretching vibrations of the quinoline ring would appear in the 1500-1630 cm⁻¹ region. iucr.orgmdpi.com The C-O stretching vibrations of the ester group would produce strong bands in the 1100-1300 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The quinoline ring breathing modes would give rise to strong and sharp signals in the Raman spectrum, providing a clear fingerprint for the heterocyclic core. researchgate.netresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeTechniquePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H StretchFT-IR, Raman3050 - 3150Medium-Weak
Aliphatic C-H StretchFT-IR, Raman2850 - 3000Medium
Ester C=O StretchFT-IR1730 - 1750Strong
Quinoline Ring C=C/C=N StretchesFT-IR, Raman1500 - 1630Strong-Medium
Ester C-O StretchFT-IR1100 - 1300Strong
Aromatic C-H Out-of-Plane BendFT-IR750 - 900Strong

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The quinoline ring system acts as the primary chromophore in this compound.

The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the quinoline nucleus, which arise from π → π* electronic transitions. nih.gov Typically, quinoline and its derivatives exhibit two or three main absorption bands. A strong band is often observed in the 220-240 nm range, with another set of structured bands appearing between 270-320 nm. The substitution of the acetate group at the C4 position may cause a slight bathochromic (red shift) or hypsochromic (blue shift) effect on these absorption maxima compared to unsubstituted 2-methylquinoline (B7769805), depending on its electronic influence on the chromophore. This technique is valuable for confirming the presence of the aromatic quinoline system and for quantitative analysis. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, providing a distinct fingerprint of the compound.

For this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses, such as the loss of the methoxy group (-OCH3) from the ester, cleavage of the acetate side chain, and fragmentation of the quinoline ring system itself. Analysis of these fragments would help confirm the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. By comparing the experimentally measured exact mass to the calculated theoretical mass for a given chemical formula, the molecular formula of the compound can be unequivocally confirmed. For this compound (C13H13NO2), HRMS would be used to confirm this specific elemental composition, distinguishing it from other potential isobaric compounds.

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays through a single crystal of the compound, a diffraction pattern is generated, which can be mathematically transformed into a detailed model of the crystal lattice and the precise coordinates of each atom within the molecule. This provides unambiguous information about bond lengths, bond angles, and torsion angles.

Crystal Packing Analysis and Supramolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This is known as crystal packing. The analysis of crystal packing focuses on the various non-covalent interactions that hold the molecules together, such as hydrogen bonds, π-π stacking interactions between the aromatic quinoline rings, and van der Waals forces. Understanding these supramolecular interactions is crucial for comprehending the physical properties of the solid material, including its melting point, solubility, and polymorphism.

Stereochemical Determination

In cases where a molecule contains stereocenters, X-ray crystallography can be used to determine the absolute configuration of these centers. For a molecule like this compound, which is achiral, this specific application would not be relevant unless it were to crystallize in a chiral space group or if a chiral derivative was synthesized. However, the technique would still provide precise information about the conformation of the molecule in the solid state, for instance, the orientation of the acetate group relative to the quinoline ring.

Computational and Theoretical Chemistry Investigations of Methyl 2 2 Methylquinolin 4 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties from first principles. These calculations solve, approximately, the Schrödinger equation for the molecule, yielding information about its geometry, energy, and electronic structure.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. scielo.org.mx This approach is based on calculating the electron density of a system rather than its complex wavefunction, offering a favorable balance between accuracy and computational cost. fiveable.me For quinoline (B57606) derivatives, DFT methods, particularly using functionals like B3LYP, have been successfully employed to determine molecular geometry and vibrational frequencies. researchgate.netnih.gov

Geometry Optimization: The first step in a typical DFT study is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation. This process yields crucial structural parameters. For Methyl 2-(2-methylquinolin-4-yl)acetate, this would involve calculating the precise bond lengths, bond angles, and dihedral angles of its ground state. Studies on related methylquinolines have utilized basis sets such as 6-31++G(d,p) to achieve results that are in good agreement with experimental data where available. researchgate.netiku.edu.tr

Interactive Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative calculated via DFT/B3LYP. This table represents the type of data obtained from a DFT geometry optimization. The values are representative for a quinoline core structure and not specific experimental or calculated data for this compound.

ParameterBond/Atoms InvolvedCalculated Value
Bond LengthC2-C3~ 1.37 Å
Bond LengthN1-C2~ 1.32 Å
Bond LengthC4-C(acetate)~ 1.51 Å
Bond AngleN1-C2-C3~ 123°
Bond AngleC3-C4-C(acetate)~ 121°
Dihedral AngleC3-C4-C(acetate)-C(carbonyl)~ 75°

Electronic Structure Elucidation: Once the geometry is optimized, DFT is used to calculate various electronic properties. This includes the distribution of electron density, which can be analyzed through methods like Mulliken Population Analysis (MPA) or Natural Population Analysis (NPA) to determine partial atomic charges on each atom. scielo.org.mx These charges are crucial for understanding intermolecular interactions. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electrophilic and nucleophilic regions of the molecule, providing insights into its reactive behavior. scielo.org.mx

Ab initio (Latin for "from the beginning") molecular orbital methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without incorporating empirical data. dtic.mil The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. fiveable.me

While DFT methods include effects of electron correlation, ab initio methods like HF are often used as a starting point or for comparative purposes in studies of quinoline systems. researchgate.netnih.gov High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even greater accuracy, especially for systems with strong electron correlation, though at a significantly higher computational cost. arxiv.org These methods are essential for obtaining precise electronic energies and for benchmarking the results from more computationally efficient methods like DFT. dtic.mil For a molecule like this compound, these high-level calculations would provide a very accurate description of its electronic ground state and excited states.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations are used to explore the conformational possibilities and the behavior of molecules over time.

This compound possesses rotational freedom, particularly around the single bond connecting the acetate (B1210297) side chain to the quinoline ring system. This means the molecule can exist in various spatial arrangements, or conformations. Conformational space exploration aims to identify all possible low-energy conformers.

This is typically done by systematically rotating the rotatable bonds and performing an energy calculation for each resulting structure. The potential energy surface is mapped to identify energy minima, which correspond to stable conformers. DFT or less computationally intensive molecular mechanics force fields can be used for these energy calculations. nih.gov The result is the identification of the global minimum energy conformer—the most stable structure of the molecule—as well as other low-energy local minima that may be populated at room temperature.

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. unl.pt An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, MD simulations could be used to understand its behavior in a solution or its interaction with a biological target like a protein. The simulation would model the interactions between the molecule and surrounding solvent molecules, revealing details about solvation shells and intermolecular forces such as hydrogen bonds or pi-alkyl interactions. dovepress.com Analysis of the simulation trajectory can provide insights into the stability of these interactions and the dynamic behavior of the molecule in its environment. unl.ptdovepress.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

In the context of quinoline derivatives, NBO analysis can reveal the nature of bonding and the interactions between different parts of the molecule, such as the quinoline ring and its substituents. The stabilization energies associated with these interactions can be quantified, providing insights into the molecule's electronic structure.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Recognition Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity and intermolecular interaction sites. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For quinoline derivatives, the MEP surface can identify the electron-rich and electron-deficient areas. For example, the nitrogen atom in the quinoline ring is typically a site of negative electrostatic potential, making it a likely site for hydrogen bonding and other electrophilic interactions. This analysis is crucial for understanding how the molecule might interact with biological targets like proteins or DNA.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states. By calculating the potential energy surface for a reaction, chemists can determine the most likely reaction pathway and the energy barriers that must be overcome.

For molecules like quinoline derivatives, computational studies can elucidate the mechanisms of their synthesis or their reactions with other molecules. For example, density functional theory (DFT) calculations can be used to model the reaction pathway of a methylation reaction, providing insights into the regioselectivity of the process. These studies are instrumental in optimizing reaction conditions and designing new synthetic routes.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as dnorm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

Structure Property Relationship Spr Studies of Methyl 2 2 Methylquinolin 4 Yl Acetate

Influence of Substituent Effects on Chemical Reactivity

The reactivity of the quinoline (B57606) ring system in Methyl 2-(2-methylquinolin-4-yl)acetate is significantly modulated by the electronic and steric nature of its substituents. These effects can alter the electron density distribution within the molecule and influence the accessibility of reactive sites.

The electronic landscape of the quinoline nucleus is a primary determinant of its reactivity. Substituents on the aromatic rings can either donate or withdraw electron density, thereby activating or deactivating the ring towards electrophilic or nucleophilic attack.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density of the quinoline ring system. This enhancement of electron density makes the ring more nucleophilic and thus more susceptible to electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring. This deactivation makes the quinoline less reactive towards electrophiles but can facilitate nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the activating group.

The influence of these substituents on the basicity of the quinoline nitrogen is also significant. EDGs increase the electron density on the nitrogen atom, making it a stronger base, while EWGs decrease its basicity. The Hammett equation can be employed to quantify these electronic effects on reaction rates and equilibrium constants. nih.gov

Table 1: Influence of Substituent Electronic Effects on the Reactivity of the Quinoline Ring

Substituent TypeEffect on Electron DensityReactivity towards ElectrophilesReactivity towards NucleophilesBasicity of Quinoline Nitrogen
Electron-Donating Groups (e.g., -OCH₃, -NH₂)IncreasesActivatedDeactivatedIncreased
Electron-Withdrawing Groups (e.g., -NO₂, -CN)DecreasesDeactivatedActivatedDecreased

Steric hindrance, arising from the spatial arrangement of atoms, plays a crucial role in dictating the reaction pathways and selectivity in derivatives of this compound. The methyl group at the 2-position of the quinoline ring is a key contributor to these steric effects. wikipedia.org

This 2-methyl group can impede the approach of bulky reagents to the nitrogen atom and the adjacent C3 position, thereby directing reactions to other, less hindered positions on the quinoline ring. For instance, in reactions involving the nitrogen atom, such as quaternization or coordination to a metal center, the steric bulk of the 2-methyl group can significantly slow down the reaction rate compared to an unsubstituted quinoline.

Furthermore, steric hindrance can influence the regioselectivity of substitution reactions on the aromatic rings. Bulky substituents on the quinoline nucleus can direct incoming groups to sterically accessible positions. This principle is often exploited in organic synthesis to achieve selective functionalization of the quinoline scaffold.

Conformational Preferences and Their Impact on Molecular Properties

It is anticipated that the acetate (B1210297) group will not be perfectly coplanar with the quinoline ring due to steric clashes between the methylene (B1212753) protons of the acetate group and the hydrogen atom at the 5-position of the quinoline ring. The actual dihedral angle will be a balance between the steric repulsion and the electronic stabilization gained from conjugation. Different conformations can lead to variations in the molecule's dipole moment, polarizability, and its ability to interact with other molecules or biological targets.

Intermolecular Forces and Their Role in Material Design and Self-Assembly

The solid-state packing and self-assembly behavior of this compound are governed by a variety of intermolecular forces. These non-covalent interactions are fundamental in the design of new materials with specific properties.

The planar aromatic quinoline ring system is capable of engaging in π-π stacking interactions, where the electron clouds of adjacent rings attract each other. These interactions are a significant driving force in the formation of ordered crystalline structures. The presence of the polar methyl ester group allows for the formation of dipole-dipole interactions. Furthermore, while the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the ester carbonyl can act as hydrogen bond acceptors, interacting with suitable donor molecules in a co-crystal or solution. nih.gov The interplay of these forces dictates the crystal packing and can influence material properties such as melting point, solubility, and mechanical strength. Understanding and controlling these interactions are key to designing self-assembling systems that form well-defined nanostructures. rsc.org

Spectroscopic Properties and Their Correlation with Molecular Structure

Spectroscopic techniques provide a powerful means to probe the molecular structure of this compound and how it is influenced by its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy of this compound is expected to show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the 2-methyl group, a singlet for the methylene protons of the acetate group, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. ¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule, with distinct signals for the quinoline carbons, the methyl carbon, the methylene carbon, and the carbonyl and methoxy carbons of the ester group. iucr.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s)Expected Chemical Shift (ppm)Multiplicity
Quinoline aromatic protons7.0 - 8.5Multiplets
2-CH₃~2.5Singlet
-CH₂-~4.0Singlet
-OCH₃~3.7Singlet

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1735 cm⁻¹), C-O stretching vibrations, and various C=C and C=N stretching vibrations of the quinoline ring in the 1600-1400 cm⁻¹ region. C-H stretching vibrations for the aromatic and aliphatic protons would also be present. iucr.org

Mass Spectrometry (MS) : Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would provide further structural information, with characteristic losses of the methoxy group, the entire ester group, or fragmentation of the quinoline ring. nih.gov

Influence of the Methyl Ester Moiety on Molecular Attributes

The methyl ester moiety is not merely a passive component of the molecule; it actively influences several of its key attributes.

The ester group is electron-withdrawing and can influence the electronic properties of the quinoline ring, albeit to a lesser extent than a group directly substituted on the ring. A more significant electronic effect is the increased acidity of the methylene protons situated between the quinoline ring and the carbonyl group. The electron-withdrawing nature of both the quinoline ring and the carbonyl group stabilizes the conjugate base, making these protons susceptible to deprotonation by a suitable base.

The presence of the methyl ester group also significantly impacts the molecule's polarity and solubility. The ester functionality can participate in hydrogen bonding as an acceptor, which can influence its solubility in protic solvents. Furthermore, the ester group is a key site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides or other esters. This chemical handle is invaluable for the synthesis of derivatives with altered biological or material properties. rsc.org

Role of the Quinoline Nitrogen in Overall Molecular Properties

The quinoline moiety is a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. The nitrogen atom, being part of the pyridine-like ring, introduces a significant perturbation to the electronic structure compared to its carbocyclic analog, naphthalene.

Electronic Influence

The nitrogen atom in the quinoline ring is more electronegative than the carbon atoms. This inherent electronegativity results in an inductive electron-withdrawing effect (-I effect), which polarizes the sigma (σ) bonds, drawing electron density from the adjacent carbon atoms. This effect contributes to a decrease in electron density on the ring carbons.

Furthermore, the nitrogen atom participates in the aromatic π-system. Resonance structures can be drawn for the quinoline ring that show a delocalization of π-electrons, leading to a separation of charge. These resonance effects also contribute to the withdrawal of electron density from the ortho and para positions relative to the nitrogen. This combined inductive and resonance electron withdrawal deactivates the quinoline ring system towards electrophilic substitution compared to benzene.

The lone pair of electrons on the quinoline nitrogen resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system, similar to pyridine. This localization of the lone pair is a key determinant of the basicity of the quinoline nucleus.

Basicity and pKa

The availability of the nitrogen's lone pair to accept a proton makes quinoline and its derivatives basic compounds. The basicity, however, is influenced by the hybridization of the orbital containing the lone pair. In the case of the sp² hybridized nitrogen of quinoline, the electrons are held more closely to the nucleus compared to an sp³ hybridized nitrogen, resulting in lower basicity than aliphatic amines like piperidine (B6355638).

The substitution on the quinoline ring in this compound can also modulate the basicity of the nitrogen atom. The presence of the methyl group at the 2-position and the methyl acetate group at the 4-position will have electronic effects that can slightly alter the pKa compared to unsubstituted quinoline.

Influence on Molecular Polarity and Solubility

The presence of the electronegative nitrogen atom introduces a significant dipole moment to the quinoline ring system. For pyridine, the dipole moment is approximately 2.26 D, which is substantially larger than its non-aromatic counterpart, piperidine (1.17 D). This inherent polarity in the quinoline moiety of this compound influences its intermolecular interactions and, consequently, its physical properties such as boiling point and solubility.

Advanced Chemical Applications of Methyl 2 2 Methylquinolin 4 Yl Acetate

Methyl 2-(2-methylquinolin-4-yl)acetate as a Building Block in Complex Chemical Synthesis

The utility of this compound as a building block stems from the reactivity of its two primary functional components: the methyl ester group and the adjacent active methylene (B1212753) (–CH₂–) bridge. These sites allow for a variety of chemical transformations, enabling its incorporation into more complex molecular structures.

The ester functionality can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-(2-methylquinolin-4-yl)acetic acid. This acid is a pivotal intermediate, as the carboxylic acid group can be activated—for instance, by conversion to an acyl chloride—to facilitate subsequent reactions. This activation allows for the formation of amides, esters, and other carboxylic acid derivatives, extending the molecular complexity. This pathway is analogous to the synthetic strategies employed for other quinoline (B57606) carboxylic acids, which are key intermediates in the synthesis of poly-substituted quinoline derivatives.

The methylene group, positioned between the quinoline ring and the carbonyl group of the ester, is activated and thus susceptible to deprotonation by a suitable base. The resulting carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. This reactivity allows for the introduction of diverse substituents at the α-position, further expanding the range of accessible derivatives. The synthesis of complex quinoline derivatives often relies on such functionalization of side chains attached to the core heterocyclic scaffold.

Below is a table summarizing the potential synthetic transformations that establish this compound as a versatile building block.

Reactive Site Reaction Type Reagents/Conditions Product Type Significance
Methyl EsterHydrolysisNaOH or HCl (aq)Carboxylic AcidPrecursor for amides, esters, acyl halides
Methyl EsterTransesterificationAlcohol, Acid/Base CatalystNew EsterModification of ester properties
Methyl EsterAminolysis/AmidationAmine (R-NH₂)AmideIntroduction of diverse functional groups
Active MethyleneAlkylationBase (e.g., LDA), Alkyl Halide (R-X)α-Substituted Acetate (B1210297)C-C bond formation, side-chain extension
Active MethyleneAldol CondensationBase, Aldehyde/Ketoneβ-Hydroxy EsterFormation of more complex carbon skeletons

Development of Novel Heterocyclic Scaffolds and Chemical Probes

The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets, making it a frequent component in drug discovery. This compound serves as an excellent starting point for the synthesis of novel, more complex heterocyclic systems by building upon this established core.

A key strategy involves the conversion of the acetate side chain into a reactive intermediate that can undergo cyclization reactions. For example, following hydrolysis to the carboxylic acid and conversion to the acyl chloride, the compound can react with various dinucleophiles to form new fused or linked heterocyclic rings. This approach has been demonstrated with the analogous (4-hydroxy-2-methylquinolin-3-yl)acetic acid, which is used to synthesize quinolinyl-benzothiazoles, -benzoxazoles, and -benzimidazoles. Applying this methodology to this compound would provide access to a wide array of novel, multi-ring systems with potential biological activity.

Furthermore, the inherent fluorescent properties of the quinoline core make it an attractive component for the design of chemical probes. A chemical probe requires a reporter group (like a fluorophore), a reactive or binding moiety for a target, and often a linker. The quinoline moiety of this compound can act as the fluorophore. The acetate side chain provides a convenient handle for introducing linkers and reactive groups through amidation or other derivatization reactions, enabling the construction of targeted probes for bio-imaging and diagnostics.

The table below illustrates potential cyclization reactions for developing new heterocyclic scaffolds from derivatives of this compound, based on analogous chemistry.

Starting Derivative Dinucleophile Reagent Resulting Heterocyclic Scaffold
2-(2-methylquinolin-4-yl)acetyl chlorideo-Aminophenol2-((2-Methylquinolin-4-yl)methyl)benzo[d]oxazole
2-(2-methylquinolin-4-yl)acetyl chlorideo-Phenylenediamine2-((2-Methylquinolin-4-yl)methyl)-1H-benzo[d]imidazole
2-(2-methylquinolin-4-yl)acetyl chlorideo-Aminothiophenol2-((2-Methylquinolin-4-yl)methyl)benzo[d]thiazole
2-(2-methylquinolin-4-yl)acetohydrazideCarbon Disulfide, Base5-((2-Methylquinolin-4-yl)methyl)-1,3,4-oxadiazole-2-thione

Role in the Synthesis of Materials with Tunable Chemical and Optical Properties

Quinoline derivatives are of significant interest in materials science due to their unique optical and electronic properties, which arise from the extended π-conjugated system of the heterocyclic ring. These compounds often exhibit strong fluorescence, making them suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and as optical storage media.

This compound can be utilized as a monomer or a precursor for synthesizing larger molecules and polymers with tailored optical characteristics. The photoluminescent properties of quinoline-based materials, such as emission wavelength and quantum yield, can be precisely tuned through chemical modification of the quinoline scaffold. For example, the introduction of different substituents on the ring system can shift the fluorescence emission across the visible spectrum, from blue to green.

The acetate side chain of this compound offers a site for polymerization or for grafting the quinoline fluorophore onto other material backbones. By converting the ester to other functional groups (e.g., an amine or an alcohol), it can be incorporated into polymers like polyesters, polyamides, or polyurethanes. The resulting materials would possess the inherent optical properties of the quinoline moiety, potentially leading to novel fluorescent polymers or materials with nonlinear optical (NLO) activity.

Quinoline Derivative Type Reported Optical Property Potential Application Reference
7-AminoquinolonesTunable fluorescence (blue to green)Fluorescent labels
Quinoline Schiff BasesExtensive electron delocalizationOptical storage devices
4-(Quinolin-2-ylmethylene)aminophenolGood nonlinear optical (NLO) responseTHz wave photonics
Al(III) and Zn(II) Quinoline ComplexesTunable photoluminescenceElectroluminescent devices (OLEDs)

Functionalization for Chemo-Sensing and Analytical Chemistry Tools

The quinoline scaffold is a well-established fluorophore in the design of fluorescent chemosensors for the detection of various analytes, particularly metal ions. The nitrogen atom within the quinoline ring can act as a coordination site for metal ions. This binding event often perturbs the electronic structure of the molecule, leading to a measurable change in its fluorescence properties, such as quenching (turn-off) or enhancement (turn-on) of the signal.

This compound is a suitable platform for developing such sensors. While the core provides the necessary photophysical properties, the acetate side chain serves as a crucial point for chemical modification. This "handle" can be used to introduce a specific recognition unit or chelator designed to selectively bind a target analyte. For instance, the ester can be converted to a hydrazide, which can then be condensed with an aldehyde to form a Schiff base containing additional donor atoms (N, O, S), creating a highly selective binding pocket for a specific metal ion. This modular design allows for the rational development of sensors for a wide range of targets.

The high sensitivity of fluorescence-based detection makes quinoline-derived sensors valuable tools in analytical chemistry, with applications in environmental monitoring and biological imaging.

Quinoline-Based Sensor Target Analyte Sensing Mechanism Reference
Quinoline derivative with chelating side chainFe³⁺Fluorescence quenching
8-Amidoquinoline derivativesZn²⁺Chelation-enhanced fluorescence (CHEF)
Rhodamine-quinoline hybridNi²⁺ and ClO⁻Spirolactam ring-opening (colorimetric/fluorescent)
Quinoline-2-thiol derivativesHg²⁺, Ag⁺, Cu²⁺, pHFluorescence reduction

Applications in Catalyst Design and Ligand Development

The development of efficient and selective catalysts is a cornerstone of modern chemistry, and quinoline-based molecules are frequently employed as ligands in homogeneous catalysis. The nitrogen atom of the quinoline ring is an excellent coordinating site for a wide variety of transition metals, including nickel, platinum, palladium, and silver.

This compound can serve as a precursor for the synthesis of novel ligands. The acetate side chain can be chemically modified to introduce additional donor atoms, transforming the molecule into a bidentate or polydentate ligand. For example, amidation of the corresponding carboxylic acid with an amino-phosphine or an amino-thiol would create ligands with [N, P] or [N, S] donor sets, respectively. Such multidentate ligands are highly valuable in catalysis as they can form stable chelate complexes with metal centers, influencing the catalyst's activity, stability, and selectivity. Quinoline-based ligands have been successfully used in various catalytic processes, including cross-coupling reactions.

Moreover, certain quinoline derivatives, like the alkaloid quinine (B1679958), are used as chiral ligands or catalysts in asymmetric synthesis to control the stereochemical outcome of a reaction. The structural rigidity of the quinoline scaffold makes it an excellent backbone for designing chiral ligands by introducing stereocenters on its side chains.

Ligand/Catalyst System Metal Center Application Reference
N-(8-quinolyl)iminophosphoranesNickel (Ni)Cross-coupling of arylzincs and aryl chlorides
Tri(quinolin-8-yl)-λ³-stibanePlatinum (Pt)Synthesis of Pt-Sb complexes
8-Sulfonyl-(1-pyrazolyl)-quinolineSilver (Ag)Formation of supramolecular structures
Quinine (Chiral Alkaloid)VariousAsymmetric dihydroxylation, Michael addition
2-Methylquinoline (B7769805)Manganese (Mn)Additive in oxidation reactions

Q & A

Basic: What are the recommended synthetic routes for preparing methyl 2-(2-methylquinolin-4-yl)acetate, and what experimental conditions optimize yield?

Methodological Answer:
The synthesis typically involves coupling a 2-methylquinoline derivative with an acetylated ester precursor. For example, esterification of 2-methylquinolin-4-ylacetic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux (~60–80°C) can yield the target ester. Alternative routes may employ nucleophilic substitution or Pd-catalyzed cross-coupling for functionalization. Reaction optimization should include monitoring by TLC or HPLC, with purification via column chromatography (silica gel, ethyl acetate/hexane gradients) . Control of moisture and temperature is critical to avoid hydrolysis of the ester group.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Combined spectroscopic and crystallographic techniques are essential:

  • NMR : ¹H/¹³C NMR to verify quinoline ring protons (δ 7.5–8.5 ppm for aromatic protons) and ester carbonyl (~δ 170–175 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₃H₁₃NO₂⁺: 215.0946).
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the ester-quinoline linkage .

Advanced: What strategies address contradictions in reported biological activity data for 2-methylquinoline derivatives?

Methodological Answer:
Discrepancies in pharmacological studies (e.g., anticancer vs. neurotoxic effects) may arise from:

  • Assay Variability : Standardize cell lines (e.g., MCF-7 for breast cancer) and control for metabolic interference from ester hydrolysis.
  • Structural Confounders : Compare this compound with analogs lacking the ester group (e.g., PQ401, a urea derivative with a 2-methylquinolin-4-yl moiety) to isolate functional group contributions .
  • Dose-Response Validation : Use multiple assays (e.g., MTT, apoptosis markers) to confirm activity thresholds. Replicate under inert atmospheres to prevent oxidation .

Advanced: How can researchers design experiments to elucidate the role of the ester group in modulating target binding affinity?

Methodological Answer:

  • Hydrolysis Studies : Incubate the compound in physiological buffers (pH 7.4, 37°C) and analyze hydrolyzed products (e.g., free acetic acid) via LC-MS to assess stability.
  • Molecular Docking : Compare docking scores (AutoDock Vina) of the ester vs. its carboxylic acid derivative against targets like kinase domains (e.g., TrkA or EGFR).
  • Isosteric Replacement : Synthesize analogs with bioisosteres (e.g., amides, carbamates) and evaluate IC₅₀ shifts in enzyme inhibition assays .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Monitor stability via periodic HPLC analysis .

Advanced: How can researchers resolve crystallographic disorder in this compound crystals?

Methodological Answer:

  • Data Collection : Use low-temperature (100 K) synchrotron radiation to improve resolution (<1.0 Å).
  • Refinement : Apply SHELXL’s PART and SUMP commands to model disordered regions (e.g., ester side chains). Validate with R₁ factor convergence (<5%) and electron density maps .
  • Twinned Data : For merohedral twinning, use TWINLAW in SHELXTL to deconvolute overlapping reflections .

Advanced: What analytical approaches differentiate this compound from its synthetic byproducts?

Methodological Answer:

  • HPLC-DAD/MS : Employ a C18 column (ACN/water + 0.1% formic acid) to separate byproducts (e.g., unreacted quinoline). Monitor UV absorbance at 254 nm and MS fragmentation patterns.
  • 2D NMR : Use HSQC and HMBC to assign cross-peaks between the quinoline ring and ester group, identifying impurities via missing correlations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.